Cas no 96921-35-6 (4-(1-(4-Nitrophenyl)ethyl)morpholine)

4-(1-(4-Nitrophenyl)ethyl)morpholine is a nitrophenyl-substituted morpholine derivative with potential applications in pharmaceutical and chemical synthesis. Its structure features a morpholine ring linked to a 4-nitrophenyl group via an ethyl bridge, offering versatility in organic transformations. The nitro group enhances reactivity, making it useful as an intermediate in the synthesis of bioactive compounds or functional materials. The morpholine moiety contributes to solubility and stability, facilitating its use in various reaction conditions. This compound may serve as a precursor for further modifications, such as reduction or substitution, due to its well-defined reactive sites. Proper handling and storage are recommended due to its potential sensitivity.
4-(1-(4-Nitrophenyl)ethyl)morpholine structure
96921-35-6 structure
Product name:4-(1-(4-Nitrophenyl)ethyl)morpholine
CAS No:96921-35-6
MF:C12H16N2O3
Molecular Weight:236.26704
CID:844702
PubChem ID:13398803

4-(1-(4-Nitrophenyl)ethyl)morpholine 化学的及び物理的性質

名前と識別子

    • 4-(1-(4-Nitrophenyl)ethyl)morpholine
    • 4-(1-morpholin-4-ylethyl)nitrobenzene
    • 4-[1-(4-Nitrophenyl)ethyl]morpholine
    • Morpholine, 4-[1-(4-nitrophenyl)ethyl]-
    • 96921-35-6
    • QIYBRUQLBAEJGZ-UHFFFAOYSA-N
    • DTXSID70539337
    • SCHEMBL2085614
    • 4-[1-(4-nitro-phenyl)-ethyl]-morpholine
    • DB-339576
    • インチ: InChI=1S/C12H16N2O3/c1-10(13-6-8-17-9-7-13)11-2-4-12(5-3-11)14(15)16/h2-5,10H,6-9H2,1H3
    • InChIKey: QIYBRUQLBAEJGZ-UHFFFAOYSA-N
    • SMILES: CC(C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2

計算された属性

  • 精确分子量: 236.11609238g/mol
  • 同位素质量: 236.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 253
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 58.3Ų

4-(1-(4-Nitrophenyl)ethyl)morpholine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM163303-1g
4-(1-(4-nitrophenyl)ethyl)morpholine
96921-35-6 95%
1g
$505 2021-08-05
Chemenu
CM163303-1g
4-(1-(4-nitrophenyl)ethyl)morpholine
96921-35-6 95%
1g
$*** 2023-05-04
Crysdot LLC
CD11001962-1g
4-(1-(4-Nitrophenyl)ethyl)morpholine
96921-35-6 95+%
1g
$535 2024-07-19
Alichem
A019112426-1g
4-(1-(4-Nitrophenyl)ethyl)morpholine
96921-35-6 95%
1g
$462.16 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750799-1g
4-(1-(4-Nitrophenyl)ethyl)morpholine
96921-35-6 98%
1g
¥3586.00 2024-04-23

4-(1-(4-Nitrophenyl)ethyl)morpholine 関連文献

4-(1-(4-Nitrophenyl)ethyl)morpholineに関する追加情報

4-(1-(4-Nitrophenyl)ethyl)morpholine (CAS No. 96921-35-6)

4-(1-(4-Nitrophenyl)ethyl)morpholine is a chemical compound with the CAS registry number 96921-35-6. This compound belongs to the class of morpholines, which are six-membered ring structures containing one oxygen atom and five carbon atoms, with one of the carbons being part of an ether linkage. The presence of the 4-nitrophenyl group attached to the morpholine ring introduces unique electronic and structural properties, making this compound a subject of interest in various fields of chemistry and materials science.

The molecular structure of 4-(1-(4-Nitrophenyl)ethyl)morpholine consists of a morpholine ring substituted with an ethyl group that is further attached to a 4-nitrophenyl moiety. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. This substitution pattern can lead to enhanced reactivity in certain chemical reactions, particularly in electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. Recent studies have shown that such substituted morpholines can exhibit interesting pharmacological activities, making them potential candidates for drug discovery.

From a synthetic perspective, 4-(1-(4-Nitrophenyl)ethyl)morpholine can be synthesized through various routes, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of morpholine with an appropriate alkylating agent bearing the 4-nitrophenyl group. The choice of solvent, reaction temperature, and catalyst plays a crucial role in determining the yield and purity of the final product. Researchers have explored green chemistry methods to synthesize this compound, focusing on reducing environmental impact while maintaining high efficiency.

The physical properties of 4-(1-(4-Nitrophenyl)ethyl)morpholine include a melting point and boiling point that are typical for organic compounds of this size and functional groups. The compound is generally stable under normal conditions but may undergo degradation under harsh conditions such as strong acids or bases. Its solubility in common organic solvents like dichloromethane, THF, and DMF makes it suitable for use in various laboratory settings.

In terms of applications, 4-(1-(4-Nitrophenyl)ethyl)morpholine has been explored in the field of materials science for its potential as a precursor in polymer synthesis. The morpholine ring provides a rigid structure that can enhance the mechanical properties of polymers when incorporated into their backbone. Additionally, this compound has shown promise in catalytic applications due to its ability to act as a ligand in transition metal complexes.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 4-(1-(4-Nitrophenyl)ethyl)morpholine with high accuracy. Density functional theory (DFT) calculations have revealed that the nitro group significantly alters the electron density distribution within the molecule, making it more susceptible to nucleophilic attack at specific positions on the aromatic ring. These insights have guided experimental studies aimed at optimizing reaction conditions for synthesizing derivatives with desired properties.

Furthermore, studies on the biological activity of 4-(1-(4-Nitrophenyl)ethyl)morpholine have shown that it exhibits moderate inhibitory effects on certain enzymes involved in metabolic pathways. This suggests potential applications in drug development, particularly in targeting diseases associated with enzyme dysregulation. However, further research is required to fully understand its pharmacokinetics and toxicity profile before it can be considered for clinical use.

In conclusion, 4-(1-(4-Nitrophenyl)ethyl)morpholine (CAS No. 96921-35-6) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure and functional groups make it an attractive candidate for both fundamental research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing chemical science.

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